molecular formula C11H19NO3 B2998356 Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate CAS No. 850789-25-2

Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate

Cat. No.: B2998356
CAS No.: 850789-25-2
M. Wt: 213.277
InChI Key: NJICUPQZQXLMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate is a chemical intermediate intended exclusively for research and development purposes. Compounds featuring a pyrrole ring core protected by a tert-butoxycarbonyl (Boc) group and functionalized with a hydroxymethyl group are of significant interest in medicinal chemistry and drug discovery . Specifically, such pyrrole-based building blocks are valuable in the synthesis of more complex macrocyclic compounds, which are important scaffolds for targeting protein-protein interactions and other challenging biological targets . The hydroxymethyl group serves as a versatile handle for further chemical modification, allowing researchers to link the pyrrole moiety to other molecular fragments . The Boc protecting group enhances the stability of the intermediate during synthetic transformations and can be readily removed under acidic conditions to unveil a reactive site for further derivatization . Researchers utilize these intermediates in structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of potential therapeutic agents, including their passive membrane permeability . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h5-6,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJICUPQZQXLMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is a pyrrole derivative characterized by a hydroxymethyl group and a tert-butyl ester. The compound can be synthesized through various methods, typically involving the reaction of pyrrole derivatives with tert-butyl chloroformate under basic conditions, often utilizing triethylamine as a catalyst. The synthesis process can be optimized for yield and purity using continuous flow reactors in industrial settings .

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For example, it was observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in malignant cells .

The biological activity of this compound is believed to involve several molecular interactions:

  • Nucleophilic Addition : The hydroxymethyl group can participate in nucleophilic addition reactions with electrophilic centers in biological macromolecules.
  • Hydrophobic Interactions : The bulky tert-butyl group contributes to hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins, potentially enhancing the compound's bioavailability and efficacy .

4.1 Study on Antimicrobial Activity

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those required for many conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This data suggests that the compound could be a promising candidate for further development as an antimicrobial agent.

4.2 Study on Anticancer Properties

Another study focused on the effects of this compound on human cancer cell lines, including breast and colon cancer cells. The results indicated significant reductions in cell viability after treatment with varying concentrations of the compound over 48 hours.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

These findings highlight the potential of this compound as an anticancer agent.

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure allows for diverse interactions within biological systems, making it a valuable candidate for future drug development efforts.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Key Properties/Applications References
This compound (Target Compound) C11H17NO3 211.26 5-(hydroxymethyl), 5-methyl, 1-tert-butyl ester Potential pharmaceutical intermediate; enhanced polarity due to hydroxymethyl group Inferred
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C12H19NO3 225.28 Cyclopenta-fused pyrrole, 5-keto group, 1-tert-butyl ester Reduced solubility due to fused ring; keto group reactive toward nucleophiles
Benzyl 5-methyl-1H-pyrrole-2-carboxylate C13H13NO2 215.25 5-methyl, 1-benzyl ester Benzyl ester less stable under acidic conditions; methyl group increases lipophilicity
tert-Butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate C15H20N2O3 276.34 Pyrrolopyridine core, 5-propionyl, 1-tert-butyl ester Extended aromatic system may enhance binding to biological targets
Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate C30H24N2O6S 540.60 Thiazole-pyrrole hybrid, multiple aromatic substituents, ethyl ester High molecular weight suggests use in targeted drug delivery; complex synthesis pathway

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